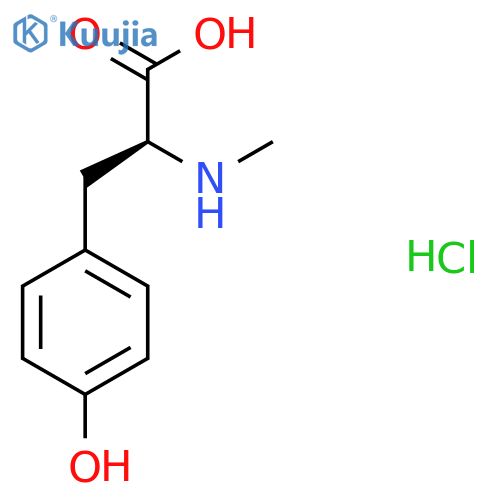Cas no 262361-54-6 (N-Methyl-L-tyrosine hydrochloride)

262361-54-6 structure
商品名:N-Methyl-L-tyrosine hydrochloride
CAS番号:262361-54-6
MF:C10H14ClNO3
メガワット:231.676062107086
CID:5049636
N-Methyl-L-tyrosine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-Methyl-L-tyrosine HCl
- (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride
- N-Methyl-L-tyrosine hydrochloride
-
- インチ: 1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1
- InChIKey: LIDVIUGMMFTRSD-FVGYRXGTSA-N
- ほほえんだ: Cl.OC([C@H](CC1C=CC(=CC=1)O)NC)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 188
- トポロジー分子極性表面積: 69.6
N-Methyl-L-tyrosine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N240045-250mg |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 250mg |
$425.00 | 2023-05-17 | ||
| TRC | N240045-2.5g |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 2.5g |
$ 3000.00 | 2023-09-06 | ||
| Aaron | AR00BIM5-500mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 500mg |
$415.00 | 2025-02-14 | |
| Aaron | AR00BIM5-5g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 5g |
$1384.00 | 2025-02-14 | |
| 1PlusChem | 1P00BIDT-50mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 50mg |
$198.00 | 2023-12-18 | |
| 1PlusChem | 1P00BIDT-5g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 5g |
$2600.00 | 2023-12-18 | |
| Aaron | AR00BIM5-50mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 50mg |
$184.00 | 2025-03-10 | |
| 1PlusChem | 1P00BIDT-250mg |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 250mg |
$354.00 | 2023-12-18 | |
| TRC | N240045-100mg |
N-Methyl-L-tyrosine hydrochloride |
262361-54-6 | 100mg |
$201.00 | 2023-05-17 | ||
| Aaron | AR00BIM5-10g |
N-Me-Tyr-OH·HCl |
262361-54-6 | 95% | 10g |
$5535.00 | 2023-12-15 |
N-Methyl-L-tyrosine hydrochloride 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
262361-54-6 (N-Methyl-L-tyrosine hydrochloride) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
